molecular formula C22H23ClN2O6S B5324481 Cambridge id 7010249

Cambridge id 7010249

Cat. No.: B5324481
M. Wt: 478.9 g/mol
InChI Key: TWXWEDNGPYNDLN-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge ID 7010249 is a compound listed in the Crystallography Open Database. This compound has been studied for its unique structural and chemical properties, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Cambridge ID 7010249 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cambridge ID 7010249 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential interactions with biological macromolecules. In medicine, it is being explored for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 7010249 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cambridge ID 7010249 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features and chemical properties. this compound stands out due to its specific interactions and applications in various scientific fields.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique properties and wide range of applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for further study and development.

Properties

IUPAC Name

4-[(E)-[2-(4-chlorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O6S/c1-24(2)32(29,30)17-10-6-15(7-11-17)20(26)18-19(14-4-8-16(23)9-5-14)25(12-13-31-3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWEDNGPYNDLN-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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